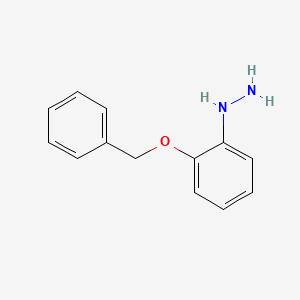

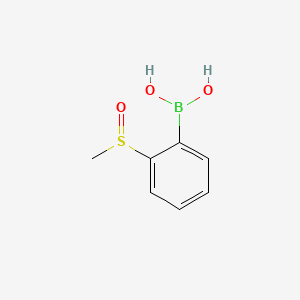

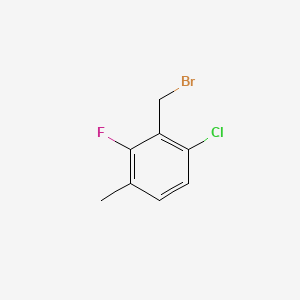

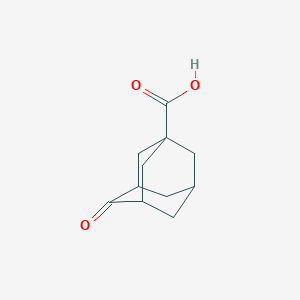

![molecular formula C10H9BrN2 B1272758 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole CAS No. 368869-85-6](/img/structure/B1272758.png)

1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole

Descripción general

Descripción

The compound "1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. They are also valuable intermediates in organic synthesis, particularly in the construction of more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a multicomponent transformation involving the condensation of malononitrile, aromatic aldehydes, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been described, using an electrogenerated anion of ethanol as the base in the presence of sodium bromide as a supporting electrolyte . Another synthesis route involves the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst to form 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Additionally, the reaction of aryl aldehydes with 1-phenyl-3-methyl-5-pyrazolone in the presence of Ce(SO4)2.4H2O as a catalyst has been used to synthesize bis(pyrazol-5-ols) .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray diffraction studies have been used to determine the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Similarly, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole has been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . These studies provide detailed information on the conformation and arrangement of atoms within the molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole followed by quenching with electrophiles leads to vicinally disubstituted pyrazoles . Methylation reactions, such as the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide, are also common to modify the chemical structure of pyrazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular C-H···O interactions and C-H···π interactions, which can affect the compound's solubility and melting point . The electronic properties, such as the distribution of molecular electrostatic potential and frontier molecular orbitals, can be investigated through density functional theory (DFT) calculations, providing insights into the reactivity and stability of the compounds .

Aplicaciones Científicas De Investigación

Catalytic Activity in Cross-Coupling Reactions

1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole derivatives have been utilized as ligands in the synthesis of bulky bis(pyrazolyl)palladium complexes. These complexes demonstrate significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, which are fundamental in the synthesis of various organic compounds. A specific study showed that phenyl bearing pre-catalyst significantly converted bromobenzene and phenylboronic acid to biphenyl, indicating its efficiency in these reactions (Ocansey et al., 2018).

Synthesis of Pyrazole Derivatives

The compound has been used as a synthon in the preparation of various 1-phenyl-1H-pyrazole derivatives, which are valuable in pharmaceutical and medicinal chemistry. By modifying the pyrazole nucleus and the phenyl ring, a range of derivatives with potential biological activities can be synthesized (Arbačiauskienė et al., 2009).

Antimicrobial Properties

Several 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole derivatives have shown promising antimicrobial properties. For instance, compounds synthesized from 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole exhibited inhibitory effects against pathogenic yeast and moulds, indicating their potential as therapeutic agents in treating fungal infections (Farag et al., 2008).

Application in Cancer Research

1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole derivatives have been explored for their anticancer potential. For example, certain derivatives have shown the ability to suppress lung cancer cell growth by inducing cell cycle arrest and autophagy. This highlights the compound's significance in developing new therapeutic strategies for cancer treatment (Zheng et al., 2010).

Use in Green Chemistry

These derivatives are also significant in green chemistry applications. An efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one showcases the integration of environmentally friendly practices in chemical synthesis (Vafajoo et al., 2015).

Molecular Structure and Theoretical Studies

Extensive research has been conducted on the molecular structure and theoretical aspects of 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole derivatives. Studies focusing on crystal structure and density functional theory (DFT) provide valuable insights into the electronic and molecular properties of these compounds (Viveka et al., 2016).

Antiproliferative Potential

The compound has been investigated for its role in synthesizing derivatives with antiproliferative properties. For example, certain 1-aryl-3, 5-bis(het)aryl pyrazole derivatives showed potent cytotoxic effects against breast cancer and leukemic cells, indicating their potential in cancer therapeutics (Ananda et al., 2017).

Safety and Hazards

1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-[4-(bromomethyl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNRBSHOFSWNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380115 | |

| Record name | 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole | |

CAS RN |

368869-85-6 | |

| Record name | 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.